molecular formula C16H15N3S B6347653 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine CAS No. 1354920-45-8

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

Cat. No. B6347653
CAS RN: 1354920-45-8
M. Wt: 281.4 g/mol
InChI Key: IFVHVLCKDLPJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as DMPT-T, is a heterocyclic compound with a variety of applications in scientific research. It has been studied for its potential use in drug development and drug design, as well as its effects on biochemical and physiological processes.

Scientific Research Applications

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use in drug development and drug design. It has been used as an inhibitor of the enzyme tyrosine kinase, which is involved in signal transduction pathways and is a target for many therapeutic drugs. 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of human cancer cell lines. Additionally, 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the formation of amyloid-beta plaques in the brain.

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine is not fully understood, but it is believed to involve the inhibition of tyrosine kinases, which are enzymes involved in signal transduction pathways. 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been shown to bind to the active site of the enzyme and inhibit its activity, which prevents the signal transduction pathway from being activated.
Biochemical and Physiological Effects
4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been studied for its effects on biochemical and physiological processes. It has been shown to inhibit the growth of human cancer cell lines, as well as reduce the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer’s disease. Additionally, 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has been shown to reduce inflammation and oxidative stress, as well as to modulate the activity of certain enzymes involved in metabolic processes.

Advantages and Limitations for Lab Experiments

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable, which makes it suitable for long-term storage. Additionally, 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine has a low toxicity, which makes it safe to use in lab experiments. The main limitation of 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine for lab experiments is that it is not water-soluble, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for the use of 4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine in scientific research. These include further research into its potential use in drug development and drug design, as well as its effects on biochemical and physiological processes. Additionally, further research could be conducted into its potential use in cancer treatment, as well as its potential use in the treatment of Alzheimer’s disease. Additionally, further research could be conducted into its potential use in the modulation of metabolic processes, as well as its potential use in the treatment of inflammation and oxidative stress.

Synthesis Methods

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine can be synthesized through a variety of methods, including the reaction of 2,4-dimethylphenylthiophen-2-yl-amine with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF), and the product is then isolated and purified by column chromatography. Other methods of synthesis include the reaction of 2,4-dimethylphenylthiophen-2-yl-amine with 2-chloropyrimidine in the presence of a base such as sodium hydroxide, as well as the reaction of 2,4-dimethylphenylthiophen-2-yl-amine with 2-chloropyrimidine in the presence of a base such as sodium ethoxide.

properties

IUPAC Name

4-(2,4-dimethylphenyl)-6-thiophen-2-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-10-5-6-12(11(2)8-10)13-9-14(19-16(17)18-13)15-4-3-7-20-15/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVHVLCKDLPJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dimethylphenyl)-6-(thiophen-2-yl)pyrimidin-2-amine

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